{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid
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Overview
Description
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid is an organic compound characterized by the presence of two phenylsulfanyl groups attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid typically involves the reaction of 4-bromothiophenol with phenylthiol in the presence of a base to form the intermediate 4-(phenylsulfanyl)phenylthiol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols, amines, and appropriate catalysts or activating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters, amides.
Scientific Research Applications
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can undergo redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfanyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.
4-(Phenylsulfanyl)phenylacetic acid: Similar structure but with a single phenylsulfanyl group.
Bis(4-phenylsulfanyl)benzene: Lacks the acetic acid moiety.
Uniqueness
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid is unique due to the presence of two phenylsulfanyl groups and an acetic acid moiety, which confer distinct chemical and biological properties
Biological Activity
The compound {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid is a sulfanyl-substituted acetic acid derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a central acetic acid moiety flanked by phenyl groups, which are further substituted with sulfanyl groups, potentially influencing its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Antimicrobial Activity : Studies have indicated that sulfanyl compounds exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Properties : Research has demonstrated that sulfanyl-substituted compounds can inhibit the growth of cancer cells. The mechanism often involves disruption of cellular processes such as apoptosis and cell cycle progression. For example, related compounds have been shown to block cell cycle progression in cancer cell lines .
- Enzyme Inhibition : Compounds with sulfanyl groups have been investigated for their potential to inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and has implications for diseases such as cancer and diabetes .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings significantly affects the compound's potency. For instance, modifications that enhance lipophilicity tend to improve membrane permeability and biological activity .
- Sulfanyl Group Influence : The sulfanyl groups play a critical role in mediating interactions with biological targets, including receptors and enzymes. Their positioning relative to other functional groups can enhance or diminish activity .
Case Studies
Several studies have highlighted the biological efficacy of related sulfanyl compounds:
- Antimicrobial Efficacy : A study evaluated a series of sulfanylpyridine derivatives, demonstrating that certain compounds exhibited high antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Activity : In vitro evaluations of phenylthioacetic acid derivatives revealed potent antiproliferative effects on various cancer cell lines, with IC50 values indicating significant growth inhibition .
- Enzyme Interaction Studies : Molecular docking studies have suggested that this compound analogues effectively bind to target enzymes involved in fatty acid synthesis, indicating potential applications in metabolic disorders .
Properties
CAS No. |
152171-23-8 |
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Molecular Formula |
C14H12O2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(4-phenylsulfanylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C14H12O2S2/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) |
InChI Key |
HCCAEBZJFMPPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)SCC(=O)O |
Origin of Product |
United States |
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